molecular formula C8H8FNO4S B13257770 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B13257770
M. Wt: 233.22 g/mol
InChI Key: BCFQDFQQGFIPJR-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 3-carbamoyl-4-methoxybenzenesulfonyl chloride with a fluoride source. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and may require catalysts or specific temperature conditions .

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide derivative, while reaction with an alcohol may produce a sulfonate ester .

Scientific Research Applications

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-4-methoxybenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic synthesis and biochemical applications .

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

3-carbamoyl-4-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C8H8FNO4S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

BCFQDFQQGFIPJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)N

Origin of Product

United States

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